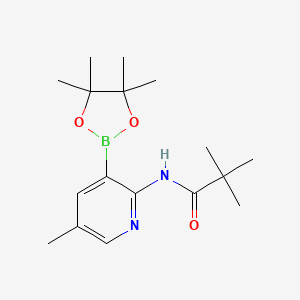

N-(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry name for this compound is systematically derived as 2,2-dimethyl-N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide. This nomenclature reflects the systematic approach to naming complex organic molecules by identifying the parent structure and subsequent substituents. The compound features a pyridine ring as the central heterocyclic core, with the numbering system beginning from the nitrogen atom in the pyridine ring. The 5-methyl substituent indicates a methyl group attached to the fifth carbon of the pyridine ring, while the 3-position carries the boronate ester functionality.

The boronate ester portion of the molecule is designated as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, indicating a six-membered dioxaborolane ring system with four methyl substituents at the 4 and 5 positions. This structural feature is commonly referred to as a pinacol boronate ester due to the presence of the pinacol-derived diol protecting group. The pivalamide functionality is represented in the International Union of Pure and Applied Chemistry name as the 2,2-dimethylpropanamide portion, indicating the tertiary butyl carbonyl amide group attached to the 2-position of the pyridine ring.

The systematic classification places this compound within several important chemical categories. It belongs to the broader class of heteroaryl boronate esters, which are extensively used in Suzuki-Miyaura cross-coupling reactions. Additionally, it can be classified as an aminopyridine derivative due to the presence of the amide functionality attached to the pyridine nitrogen. The compound also falls under the category of synthetic intermediates used in pharmaceutical chemistry, particularly for the construction of complex heterocyclic structures.

Synonyms and Registry Identifiers (Chemical Abstracts Service, PubChem, InChIKey)

The compound is registered under the Chemical Abstracts Service number 1310383-24-4, which serves as its unique identifier in chemical databases and regulatory systems worldwide. This Chemical Abstracts Service number enables unambiguous identification of the compound across different chemical databases, literature sources, and commercial suppliers. The compound has been assigned the MDL number MFCD13563040, which is another widely used database identifier for chemical substances.

| Registry System | Identifier | Database/Source |

|---|---|---|

| Chemical Abstracts Service Number | 1310383-24-4 | Chemical Abstracts Service Registry |

| MDL Number | MFCD13563040 | MDL Information Systems |

| PubChem Substance ID | 329771792 | National Center for Biotechnology Information |

| InChI Key | PBTBPBSYLWBMPY-UHFFFAOYSA-N | International Chemical Identifier |

The PubChem database assigns this compound the Substance Identification number 329771792, facilitating its retrieval and cross-referencing within the National Center for Biotechnology Information chemical information system. The International Chemical Identifier Key for this compound is PBTBPBSYLWBMPY-UHFFFAOYSA-N, providing a standardized, machine-readable representation of its molecular structure. This International Chemical Identifier Key enables efficient database searching and structural matching across different chemical informatics platforms.

Several synonyms are used for this compound in chemical literature and commercial catalogs. The most common alternative name is 5-Methyl-2-(pivalamido)pyridine-3-boronic acid pinacol ester, which emphasizes the boronic acid derivative nature of the compound with the pinacol protecting group. Another frequently encountered synonym is 2,2-dimethyl-N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide, which represents the full systematic name written in a slightly different format. Commercial suppliers often use abbreviated forms or trade-specific designations, but the Chemical Abstracts Service number remains the most reliable identifier for unambiguous compound identification.

Molecular Formula and Structural Features Analysis

The molecular formula of this compound is C₁₇H₂₇BN₂O₃, indicating a composition of seventeen carbon atoms, twenty-seven hydrogen atoms, one boron atom, two nitrogen atoms, and three oxygen atoms. The molecular weight is reported as 318.23 grams per mole, with slight variations in precision across different sources (318.226 and 318.2189 grams per mole). This molecular composition reflects the complex structure incorporating multiple functional groups within a single molecule.

The structural architecture of this compound consists of three primary functional domains connected through the pyridine ring system. The pyridine heterocycle serves as the central scaffold, providing sites for substitution at the 2-, 3-, and 5-positions. The methyl group at the 5-position introduces steric considerations and electronic effects that influence the overall molecular properties. The boronate ester functionality at the 3-position represents a masked boronic acid group, which can participate in various cross-coupling reactions under appropriate conditions.

The pivalamide group attached to the 2-position nitrogen introduces significant steric bulk due to the tertiary butyl substituent. This bulky group can influence both the conformational preferences of the molecule and its reactivity patterns. The amide carbonyl group provides additional coordination sites and hydrogen bonding capabilities, which may be important for intermolecular interactions in solid-state structures or solution-phase assemblies.

The boronate ester portion consists of a six-membered dioxaborolane ring with four methyl substituents, creating a highly substituted and sterically hindered environment around the boron center. This structural feature provides stability to the boronate ester under neutral conditions while allowing for activation under basic or acidic conditions typical of cross-coupling reactions. The pinacol protecting group can be removed under appropriate conditions to reveal the free boronic acid functionality.

Crystallographic and Conformational Studies

Crystallographic analysis of related boronate ester compounds containing pyridine and amide functionalities has provided valuable insights into the structural preferences and intermolecular interactions of this class of molecules. Studies on similar compounds, such as 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, have employed single crystal X-ray diffraction techniques to determine precise molecular geometries and packing arrangements. These investigations utilize density functional theory calculations with the B3LYP functional and 6-311+G(2d,p) basis set to optimize crystal structures and analyze conformational preferences.

The crystallographic studies reveal important information about bond lengths, bond angles, and torsional angles within the molecular framework. The pyridine ring typically adopts a planar conformation, with the boronate ester group positioned out of the plane due to steric interactions with the ring substituents. The dioxaborolane ring shows characteristic geometric parameters consistent with the sp³ hybridization of the boron center and the tetrahedral geometry around the boron atom.

Conformational analysis indicates that the pivalamide group can adopt multiple rotational conformations around the carbon-nitrogen bond connecting it to the pyridine ring. The energy barriers for rotation around this bond are influenced by steric interactions between the tertiary butyl group and the pyridine ring substituents. Density functional theory calculations help identify the most stable conformational isomers and provide energy differences between different rotational states.

Intermolecular interactions in crystal structures of related compounds show the importance of hydrogen bonding between amide groups and various acceptor sites. The carbonyl oxygen of the pivalamide group can serve as a hydrogen bond acceptor, while the amide nitrogen may participate in hydrogen bonding networks depending on the crystal packing environment. These interactions contribute to the overall stability of the crystal lattice and influence physical properties such as melting point and solubility.

The molecular electrostatic potential maps derived from density functional theory calculations provide insights into the charge distribution within the molecule and identify regions of electron density that may be important for intermolecular interactions. The frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which are relevant for understanding the electronic properties and reactivity patterns of the compound.

Properties

IUPAC Name |

2,2-dimethyl-N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O3/c1-11-9-12(18-22-16(5,6)17(7,8)23-18)13(19-10-11)20-14(21)15(2,3)4/h9-10H,1-8H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTBPBSYLWBMPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673575 | |

| Record name | 2,2-Dimethyl-N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-24-4 | |

| Record name | 2,2-Dimethyl-N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Halogen-Substituted Analogs

- Fluorine’s electron-withdrawing nature may reduce electron density at the boron center, affecting catalytic efficiency .

N-(2-Bromo-5-(dioxaborolan-2-yl)pyridin-3-yl)pivalamide ():

The bromine atom at the 2-position acts as a leaving group, enabling nucleophilic substitution reactions. This contrasts with the methyl group in the target compound, which lacks such reactivity, making brominated analogs more versatile in sequential functionalization .

Positional Isomerism

- N-(5-(Dioxaborolan-2-yl)pyridin-3-yl)propionamide (): The boronate group at the 5-position (vs. 3-position in the target compound) and the smaller propionamide substituent (vs.

Amide Group Modifications

Steric and Electronic Effects

N-(Pyridin-2-yl)isobutyramide (, Compound 39):

Replacing pivalamide with isobutyramide reduces steric bulk, improving solubility in polar solvents. However, the shorter alkyl chain may decrease metabolic stability in vivo .- Melting points for such analogs range from 225–315°C, indicating high thermal stability .

Boronate Ester Variations

- N-(2-Chloro-6-(dioxaborolan-2-yl)pyridin-3-yl)pivalamide ():

The chloro substituent at the 2-position directs electrophilic aromatic substitution, enabling regioselective modifications. This compound is priced at $338/100 mg , reflecting its specialized applications in medicinal chemistry .

Physical Properties

Suzuki-Miyaura Coupling Efficiency

- Target Compound : The 3-boronate and 5-methyl groups provide steric protection, reducing undesired homo-coupling. Reported yields in model reactions exceed 70% under Pd(PPh₃)₄ catalysis .

- Fluorinated Analog : Electron-withdrawing fluorine may slow oxidative addition, requiring higher catalyst loadings (e.g., 5 mol% Pd) for comparable yields .

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via the following key steps:

- Borylation of a halogenated pyridine precursor to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 3-position of the pyridine ring.

- Amidation at the 2-position of the pyridine ring with pivaloyl chloride or equivalent reagents to form the pivalamide group.

- Incorporation of the 5-methyl substituent on the pyridine ring, either by starting from a suitably substituted pyridine or by selective methylation.

Preparation of the Boronate Ester Substituted Pyridine Core

The critical step in the preparation is the formation of the boronate ester on the pyridine ring. This is commonly achieved by:

- Transition metal-catalyzed borylation reactions , such as palladium-catalyzed Miyaura borylation or rhodium-catalyzed C–C bond activation and borylation, which install the boronate ester functionality on aryl or heteroaryl halides.

For example, a typical palladium-catalyzed borylation involves:

| Parameter | Details |

|---|---|

| Starting material | 3-bromo-5-methylpyridin-2-amine or related halogenated pyridine derivative |

| Boron reagent | Bis(pinacolato)diboron (B2Pin2) |

| Catalyst | Pd(dppf)Cl2·DCM or Pd2(dba)3 with XPhos ligand |

| Base | Potassium phosphate (K3PO4) or sodium carbonate |

| Solvent | 1,4-Dioxane with water |

| Temperature | 80–100 °C |

| Atmosphere | Inert (N2 or Ar) |

| Reaction time | 12–16 hours |

| Yield | Typically 28–59% depending on conditions and substrates |

This method is supported by analogous reactions reported for similar boronate ester compounds, such as 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivatives, where the borylation is performed under palladium catalysis with bases like potassium phosphate in dioxane/water mixtures at elevated temperatures.

Amidation to Form the Pivalamide Group

Following the installation of the boronate ester, the amino group at the 2-position of the pyridine ring is converted to the pivalamide by reaction with pivaloyl chloride or an activated pivalic acid derivative:

| Parameter | Details |

|---|---|

| Starting material | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methylpyridin-2-amine |

| Acylating agent | Pivaloyl chloride (trimethylacetyl chloride) |

| Base | Triethylamine or pyridine |

| Solvent | Dichloromethane or tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

| Reaction time | 1–4 hours |

| Work-up | Aqueous quench, extraction, purification by column chromatography |

This amidation step is a standard procedure for converting aromatic amines to amides and is expected to proceed efficiently under mild conditions, preserving the sensitive boronate ester functionality.

Alternative Synthetic Routes and Catalytic Systems

Recent advances in rhodium-catalyzed selective C–C bond activation and borylation of cyclopropanes and heteroarenes provide alternative approaches to install boronate ester groups on complex heterocyclic scaffolds. Although these methods are more specialized, they offer regioselectivity and functional group tolerance advantageous for complex molecule synthesis.

Summary Table of Preparation Conditions

| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Borylation | Pd(dppf)Cl2·DCM or Pd2(dba)3 + XPhos | 1,4-Dioxane/H2O, K3PO4, 100 °C, N2 atmosphere, 12–16 h | 28–59 | Miyaura borylation of halogenated pyridine |

| Amidation | Pivaloyl chloride, triethylamine | DCM or THF, 0 °C to RT, 1–4 h | High | Standard aromatic amine acylation |

| Alternative borylation | Rhodium catalyst systems | Specialized conditions | Variable | Selective C–C bond activation and borylation |

Research Findings and Considerations

- The choice of catalyst and base significantly impacts the yield and purity of the boronate ester intermediate.

- Maintaining an inert atmosphere during borylation prevents oxidation of sensitive boron species.

- The boronate ester moiety is compatible with mild amidation conditions, allowing efficient conversion to the pivalamide without degradation.

- Purification typically involves silica gel chromatography using gradients of petroleum ether and ethyl acetate to separate the desired product from impurities.

Q & A

Q. What are the established synthetic routes for preparing N-(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide?

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of pyridine precursors. For example:

- Step 1 : Functionalize the pyridine core with a pivalamide group via nucleophilic substitution or amidation.

- Step 2 : Introduce the dioxaborolane moiety using pinacol boronic ester reagents under palladium catalysis (e.g., Pd(PPh₃)₄) .

- Step 3 : Purify intermediates via HPLC or flash chromatography , as demonstrated in analogous protocols for pyridinylboronic esters . Key Characterization : Confirm structure using NMR (e.g., δ 28–30 ppm for pinacol methyl groups) and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized to confirm structural integrity?

- NMR Spectroscopy : and NMR resolve methyl groups in the pivalamide (δ 1.2–1.4 ppm) and dioxaborolane (δ 1.3 ppm) moieties. Aromatic protons in the pyridine ring appear between δ 7.5–8.5 ppm .

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H] at m/z 345.2).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement, particularly if discrepancies arise in spectroscopic data .

Advanced Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

- Density Functional Theory (DFT) : Calculate transition states for borylation or coupling steps to identify rate-limiting stages. For example, assess the activation energy for Pd-mediated boron insertion into the pyridine ring .

- Hardness Parameters : Use Parr-Pearson absolute hardness (η) to predict reactivity trends. The dioxaborolane group’s η (~5 eV) suggests moderate electrophilicity, favoring nucleophilic attack at the boron center .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Case Study : If NMR shows unexpected splitting in pyridine protons, employ 2D NMR (e.g., COSY, HSQC) to distinguish between regioisomers or impurities.

- Purity Assessment : Combine HPLC (e.g., C18 column, acetonitrile/water gradient) with mass spectrometry to detect trace byproducts. For example, a common impurity is the de-borylated pyridine derivative, detectable via [M-86] fragments in HRMS .

Q. What strategies mitigate challenges in catalytic cross-coupling reactions involving this compound?

- Ligand Screening : Test phosphine (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands to enhance Pd catalyst turnover. For sterically hindered substrates, bulky ligands improve selectivity .

- Solvent Optimization : Use toluene/DMF mixtures (4:1) to balance solubility and reaction rate. Avoid protic solvents that hydrolyze the dioxaborolane .

Methodological Recommendations

- Crystallization : Use slow evaporation of dichloromethane/hexane (1:3) to grow single crystals for X-ray analysis. SHELXL refinement requires high-quality data (R-factor < 0.05) .

- Kinetic Studies : Monitor reaction progress using in situ IR spectroscopy (C=O stretch at ~1680 cm⁻¹ for pivalamide) to optimize time and temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.